molecular formula C15H14F3N5O B2965251 1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1105196-89-1

1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2965251
CAS RN: 1105196-89-1
M. Wt: 337.306
InChI Key: MQJQTEQYNCKRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the trifluoromethyl group could potentially participate in nucleophilic substitution reactions . The amino group could also participate in reactions such as acylation or alkylation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its specific structure and the functional groups present. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Evaluation for Anticancer and Anti-inflammatory Properties : A study focused on the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the structural-activity relationship and the promise of these compounds in therapeutic applications (Rahmouni et al., 2016).

  • Antimicrobial and Anti-Inflammatory Agents : Another study synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, evaluating them for anti-inflammatory and antimicrobial activities. These compounds showed significant promise, with some exhibiting comparable activity to standard drugs, thus presenting a potential for the development of new therapeutic agents (Aggarwal et al., 2014).

  • Insecticidal and Antibacterial Potential : The synthesis of pyrimidine linked pyrazole heterocyclics was explored for their insecticidal and antibacterial potential, highlighting the versatility of pyrazolo[3,4-d]pyrimidine compounds in addressing various biological targets (Deohate & Palaspagar, 2020).

  • Antiviral Activity Against Bird Flu Influenza : A novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles was developed, showing remarkable antiavian influenza virus activity. This study underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral research (Hebishy et al., 2020).

  • Microwave-Assisted Synthesis Incorporating Trifluoromethyl Moiety : Research on the microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety into pyrazolo[3,4-d]pyrimidine derivatives highlights innovative methods in the synthesis of pharmacologically relevant compounds (Shaaban, 2008).

properties

IUPAC Name

1-(2-aminoethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)11-3-1-2-10(6-11)8-22-9-20-13-12(14(22)24)7-21-23(13)5-4-19/h1-3,6-7,9H,4-5,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJQTEQYNCKRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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